- Gram-Scale Synthesis of Tomatidine, a Steroid Alkaloid with Antibiotic Properties Against Persistent Forms of Staphylococcus aureus, European Journal of Organic Chemistry, 2020, 2020(18), 2693-2698
Cas no 94594-81-7 (2-Buten-1-one,1-[(3aR,6S,7aS)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)-)
94594-81-7 structure
Product Name:2-Buten-1-one,1-[(3aR,6S,7aS)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)-
Número CAS:94594-81-7
MF:C14H21NO3S
Megavatios:283.386442899704
CID:803530
PubChem ID:24878064
Update Time:2024-10-25
2-Buten-1-one,1-[(3aR,6S,7aS)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Propiedades químicas y físicas
Nombre e identificación
-
- 2-Buten-1-one,1-[(3aR,6S,7aS)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)-
- (N-Crotonyl)-(2S)-bornane-10,2-sultam
- (S)-(+)-(2-BUTENOYL)-2 10-CAMPHORSULTAM
- ((E)-2-butenoyl)-(7R)-10,10-dimethyl-5-thia-4-azatricyclo((5.2.1.0)3,7)decane-5,5-dioxide
- N-crotonoylbornane-10,2-sultam
- N-crotyl-(+)-camphorsultam
- (2E)-1-[(3aR,6S,7aS)-Tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-2-buten-1-one (ACI)
- 3H-3a,6-Methano-2,1-benzisothiazole, hexahydro-8,8-dimethyl-1-(1-oxo-2-butenyl)-, 2,2-dioxide, [3aR-[1(E),3aα,6α,7aβ]]- (ZCI)
- 3H-3a,6-Methano-2,1-benzisothiazole, hexahydro-8,8-dimethyl-1-[(2E)-1-oxo-2-butenyl]-, 2,2-dioxide, (3aR,6S,7aS)- (9CI)
- (S)-(+)-(2-Butenoyl)-2,10-camphorsultam
- MFCD00269665
- E?-thia-4-azatricyclo[5.2.1.0?,?]decane-3,3-dione
- DTXSID20448960
- (S)-(+)-(2-Butenoyl)-2,10-camphorsultam, 97%
- SCHEMBL23977524
- (E)-1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]but-2-en-1-one
- (E)-1-((3AR,6S,7AS)-8,8-DIMETHYL-2,2-DIOXIDOTETRAHYDRO-3H-3A,6-METHANOBENZO[C]ISOTHIAZOL-1(4H)-YL)BUT-2-EN-1-ONE
- (E)-1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one
- 94594-81-7
- AKOS027470096
- (1R,5S,7S)-4-[(2E)-but-2-enoyl]-10,10-dimethyl-3
- E84033
- AS-49357
- N-Crotonyl-(2S)-bornane 10,2-sultam
-
- MDL: MFCD00269665
- Renchi: 1S/C14H21NO3S/c1-4-5-12(16)15-11-8-10-6-7-14(11,13(10,2)3)9-19(15,17)18/h4-5,10-11H,6-9H2,1-3H3/b5-4+/t10-,11-,14-/m0/s1
- Clave inchi: BKPQKSSKLBTRJO-LHNOPMQHSA-N
- Sonrisas: CC1([C@H]2CC[C@]31CS(=O)(=O)N(C(=O)/C=C/C)[C@H]3C2)C
Atributos calculados
- Calidad precisa: 283.12400
- Masa isotópica única: 283.12421471g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 1
- Complejidad: 558
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 3
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: 2.3
- Superficie del Polo topológico: 62.8Ų
Propiedades experimentales
- Color / forma: 固体
- Denso: 1.27
- Punto de fusión: 182-185 °C (lit.)
- Punto de ebullición: 397.2°Cat760mmHg
- Punto de inflamación: 194°C
- índice de refracción: 1.576
- PSA: 62.83000
- Logp: 2.94810
- Actividad óptica: [α]20/D +100°, c = 1 wt.% oxygen in ethanol
2-Buten-1-one,1-[(3aR,6S,7aS)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26; S36
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36/37/38
2-Buten-1-one,1-[(3aR,6S,7aS)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Datos Aduaneros
- Código HS:2934999090
- Datos Aduaneros:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Buten-1-one,1-[(3aR,6S,7aS)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM530564-1g |
(E)-1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one |
94594-81-7 | 97% | 1g |
$54 | 2024-07-19 | |
| Chemenu | CM530564-5g |
(E)-1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one |
94594-81-7 | 97% | 5g |
$185 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04201-500mg |
(S)-(+)-(2-Butenoyl)-2,10-camphorsultam |
94594-81-7 | 500mg |
¥1338.0 | 2021-09-03 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S886050-100mg |
(S)-(+)-(2-Butenoyl)-2,10-camphorsultam |
94594-81-7 | 99% | 100mg |
¥57.60 | 2022-10-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S886050-250mg |
(S)-(+)-(2-Butenoyl)-2,10-camphorsultam |
94594-81-7 | 99% | 250mg |
¥97.20 | 2022-10-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S886050-1g |
(S)-(+)-(2-Butenoyl)-2,10-camphorsultam |
94594-81-7 | 99% | 1g |
¥306.90 | 2022-10-10 | |
| Ambeed | A470757-100mg |
(E)-1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one |
94594-81-7 | 97% | 100mg |
$10.0 | 2025-02-20 | |
| Ambeed | A470757-250mg |
(E)-1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one |
94594-81-7 | 97% | 250mg |
$17.0 | 2025-02-20 | |
| Ambeed | A470757-1g |
(E)-1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one |
94594-81-7 | 97% | 1g |
$45.0 | 2025-02-20 | |
| Ambeed | A470757-5g |
(E)-1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one |
94594-81-7 | 97% | 5g |
$154.0 | 2025-02-20 |
2-Buten-1-one,1-[(3aR,6S,7aS)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium hydride ; 0 °C
1.2 Solvents: Toluene ; 0 °C → 23 °C
1.2 Solvents: Toluene ; 0 °C → 23 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Toluene ; rt; 2 h, rt
1.2 Solvents: Toluene ; rt; 20 h, rt
1.3 Reagents: Water
1.2 Solvents: Toluene ; rt; 20 h, rt
1.3 Reagents: Water
Referencia
- Synthesis of a C1-C11 fragment of Zincophorin using planar chiral, neutral π-allyl iron complexes, Organic & Biomolecular Chemistry, 2013, 11(31), 5117-5126
Métodos de producción 3
Condiciones de reacción
Referencia
- On the scope of asymmetric nitrile oxide cycloadditions with Oppolzer's chiral sultam. Total syntheses of (+)-hepialone, (-)-(1R,3R,5S)-1,3-dimethyl-2,9-dioxabicyclo[3.3.1]nonane, and (-)-(1S)-7,7-dimethyl-6,8-dioxabicyclo[3.2.1]octane, Journal of Organic Chemistry, 1990, 55(15), 4585-95
Métodos de producción 4
Condiciones de reacción
Referencia
- Camphor-derived N-acryloyl and N-crotonoyl sultams: practical activated dienophiles in asymmetric Diels-Alder reactions, Helvetica Chimica Acta, 1984, 67(5), 1397-401
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Triethylamine , Lithium chloride Solvents: Tetrahydrofuran ; rt → -20 °C
1.2 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- A Ring Closing Metathesis Approach to the Formal Synthesis of (+)-Callyspongiolide, ChemCatChem, 2020, 12(22), 5759-5771
Métodos de producción 6
Condiciones de reacción
1.1 Solvents: Acetonitrile
1.2 Reagents: Potassium carbonate Solvents: Acetonitrile
1.2 Reagents: Potassium carbonate Solvents: Acetonitrile
Referencia
- A practical and efficient large-scale preparation of (4R,5S)-N-propenoyl-1,5-dimethyl-4-phenylimidazolidin-2-one. A simple procedure for the preparation of N-acylimidazolidin-2-ones and N-acylbornane 2,10-sultams, Journal of Organic Chemistry, 1998, 63(19), 6732-6734
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Toluene
Referencia
- Iridoids: enantioselective synthesis of loganin via an asymmetric Diels-Alder reaction, Tetrahedron, 1986, 42(14), 4035-43
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Toluene ; 0 °C; 0 °C → rt; 1.5 h, rt
1.2 rt; 3 h, rt
1.2 rt; 3 h, rt
Referencia
- Preparation of macrocyclic spiro ethers as Mcl-1 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
Referencia
- Progress toward the total synthesis of callipeltin A (I): asymmetric synthesis of (3S,4R)-3,4-dimethylglutamine, Organic Letters, 2000, 2(26), 4157-4160
2-Buten-1-one,1-[(3aR,6S,7aS)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Raw materials
2-Buten-1-one,1-[(3aR,6S,7aS)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Preparation Products
2-Buten-1-one,1-[(3aR,6S,7aS)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Literatura relevante
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
94594-81-7 (2-Buten-1-one,1-[(3aR,6S,7aS)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)-) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Hunan Well Medicine Synthesis Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Suzhou Genelee Bio-Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Jinan Hanyu Chemical Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote